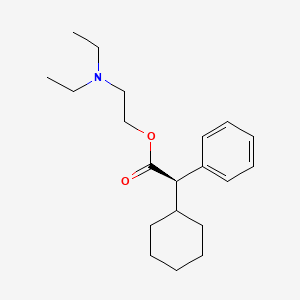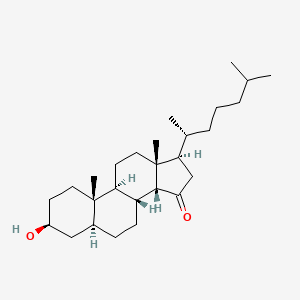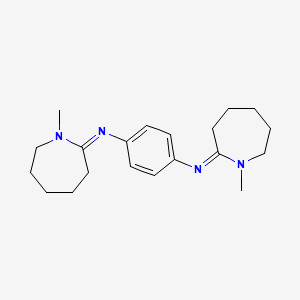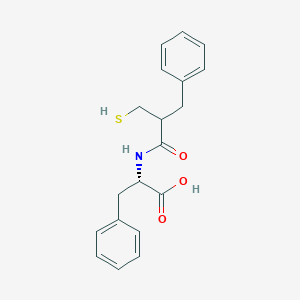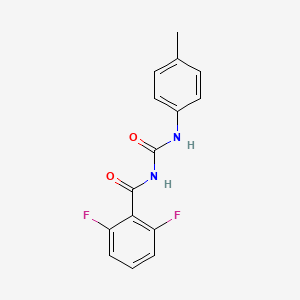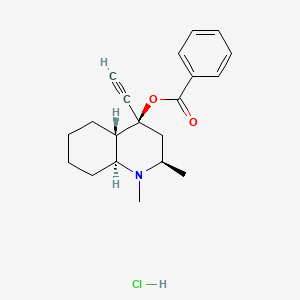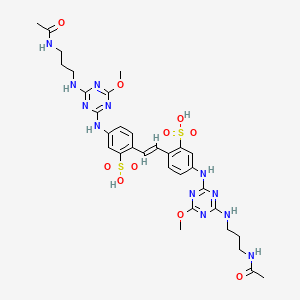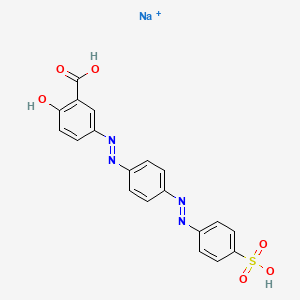
Chrome Orange
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Chrome Orange can be synthesized through several methods:
Reaction of Lead(II) Salt with Chromate: This involves treating a lead(II) salt with an alkaline solution of a chromate.
Treatment of Chrome Yellow: Chrome Yellow (PbCrO₄) can be treated with a strongly basic solution to produce this compound.
Gas-Liquid Precipitation Process: This method allows for the synthesis of Pb₂CrO₅, a component of this compound.
Microwave-Assisted Ionic Liquid Method: This technique involves heating lead acetate and potassium dichromate with microwave radiation in a basic solution.
Análisis De Reacciones Químicas
Chrome Orange undergoes various chemical reactions:
Oxidation and Reduction: It can be reduced to chromium(III) compounds or oxidized to chromium(VI) compounds.
Substitution Reactions: This compound can react with acids and alkalis, leading to the formation of different chromium compounds.
Common Reagents and Conditions: Reactions typically involve chromates, dichromates, and lead salts under acidic or basic conditions.
Major Products: The reactions can produce a range of chromium oxides and lead compounds.
Aplicaciones Científicas De Investigación
Chrome Orange has been used in various scientific research applications:
Chemistry: It serves as a pigment in paints and coatings due to its vibrant color and hiding power.
Biology and Medicine: While not commonly used in modern medicine, historical applications included its use in certain diagnostic tests.
Industry: This compound has been used in the production of ceramics, glass, and plastics.
Mecanismo De Acción
The mechanism of action of Chrome Orange primarily involves its interaction with light and other chemicals:
Comparación Con Compuestos Similares
Chrome Orange can be compared with other chromium-based pigments:
Chrome Yellow (PbCrO₄): Similar in composition but produces a yellow color.
Chrome Red (Pb₂CrO₅): Another lead chromate compound with a red hue.
Potassium Dichromate (K₂Cr₂O₇): A bright orange compound used in various industrial applications.
This compound stands out due to its unique color range and historical significance as one of the first pure orange pigments.
Propiedades
Número CAS |
85188-12-1 |
|---|---|
Fórmula molecular |
C19H14N4NaO6S+ |
Peso molecular |
449.4 g/mol |
Nombre IUPAC |
sodium;2-hydroxy-5-[[4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]benzoic acid |
InChI |
InChI=1S/C19H14N4O6S.Na/c24-18-10-7-15(11-17(18)19(25)26)23-22-13-3-1-12(2-4-13)20-21-14-5-8-16(9-6-14)30(27,28)29;/h1-11,24H,(H,25,26)(H,27,28,29);/q;+1 |
Clave InChI |
NWKIWBVNPNPSHM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)O)N=NC3=CC(=C(C=C3)O)C(=O)O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


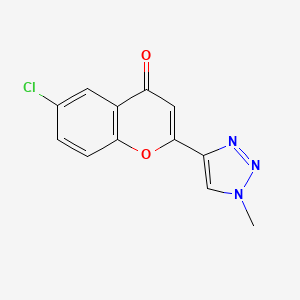
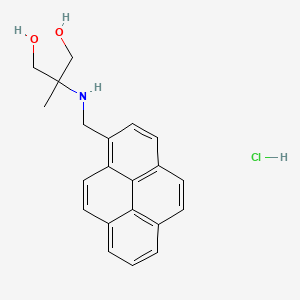
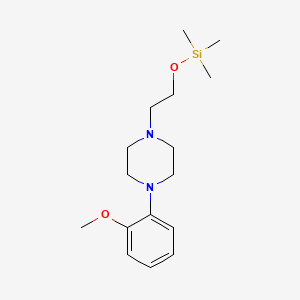

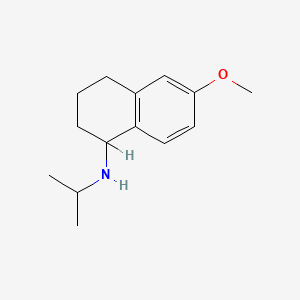
![2-Methoxyethyl 4-[[2-(acetylamino)-4-[bis(2-hydroxyethyl)amino]-5-ethoxyphenyl]azo]-3-cyano-5-nitrobenzoate](/img/structure/B12721343.png)
